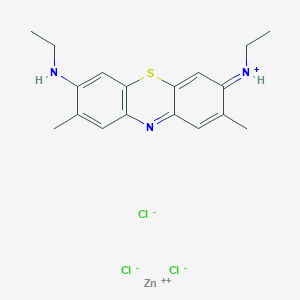
New Methylene Blue N zinc chloride double salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
New Methylene Blue N is a synthetic dye belonging to the thiazine class of dyes. It is commonly used as a staining agent in diagnostic cytopathology and histopathology, particularly for staining immature red blood cells. The compound is known for its ability to bind, neutralize, and crosslink with RNA, making it useful in various biological and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .
化学反応の分析
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .
Common Reagents and Conditions
Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.
Major Products Formed
Leuco Methylene Blue: Formed through the reduction of New Methylene Blue N.
Oxidized Derivatives: Formed through oxidation reactions, often resulting in changes to the dye’s color properties.
科学的研究の応用
New Methylene Blue N has a wide range of applications in scientific research:
作用機序
New Methylene Blue N exerts its effects primarily through its ability to bind and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .
類似化合物との比較
Similar Compounds
Methylene Blue: An older dye with similar staining properties but different molecular structure.
Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.
Uniqueness
New Methylene Blue N is unique in its ability to specifically bind to RNA and its application in counting reticulocytes. Its molecular structure allows for more effective crosslinking with RNA compared to other similar dyes .
特性
分子式 |
C18H22Cl3N3SZn |
|---|---|
分子量 |
484.2 g/mol |
IUPAC名 |
zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChIキー |
OPVUYBOFNBJFGV-UHFFFAOYSA-L |
正規SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


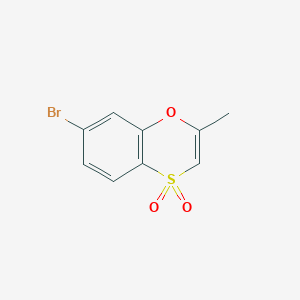
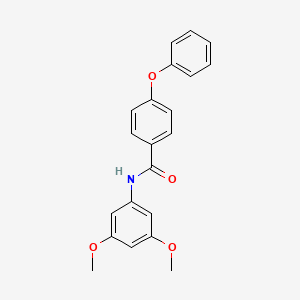
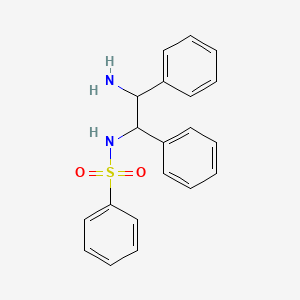
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)



![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
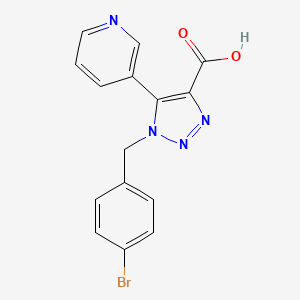
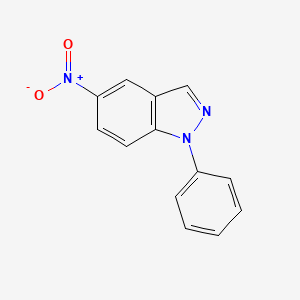

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
